4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid
Description
4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a chlorine atom at position 4, a methyl group at position 1, and a carboxylic acid moiety at position 5. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
4-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-7-4(3-11-12)6(9)5(2-10-7)8(13)14/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQOQCPMNZFHHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466519 | |
| Record name | 4-CHLORO-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675111-88-3 | |
| Record name | 4-CHLORO-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by functional group modifications. One common method starts with the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, such as converting the carboxylic acid to an ester or alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted derivatives, esters, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrazolo[3,4-B]pyridine family exhibit a range of biological activities:
- Anticancer Activity : Some derivatives demonstrate inhibition of cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation, making them candidates for treating inflammatory diseases.
Applications in Medicinal Chemistry
The compound serves as a scaffold for developing novel pharmaceuticals:
- Tyrosine Kinase Inhibitors (TKI) : Research has highlighted its utility in designing TKIs, which are crucial in cancer therapy due to their role in cell signaling pathways that promote tumor growth .
Case Studies
- Anticancer Research : A study demonstrated that derivatives of 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid effectively inhibited the growth of specific cancer cell lines by targeting the ATP-binding site of certain kinases .
- Antimicrobial Activity : Another investigation revealed that modifications to the compound increased its efficacy against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .
Applications in Materials Science
In addition to biological applications, this compound is being explored for its potential in materials science:
- Polymer Chemistry : Its reactive functional groups allow it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Scaffold for drug design | Development of tyrosine kinase inhibitors |
| Antimicrobial Agents | Effective against bacterial infections | Lead compound for antibiotic development |
| Anticancer Research | Inhibition of cancer cell proliferation | Targeting specific kinases in cancer therapy |
| Materials Science | Enhancing properties of polymers | Incorporation into polymer matrices |
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may act as an inhibitor of kinases or other signaling proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Key Observations:
Position 1 (R1):
- Methyl (target compound): Smaller alkyl groups like methyl may enhance metabolic stability compared to bulkier substituents (e.g., phenyl or benzyl in ).
- Phenyl/4-Fluorophenyl (): Aromatic groups at R1 improve interactions with hydrophobic binding pockets, as seen in antimicrobial derivatives .
Amino/Phenylamino (): Amino groups facilitate hydrogen bonding, critical for receptor binding (e.g., A1AR antagonism in ).
Position 5 (R5):
Antimicrobial Activity:
- 4-(Arylamino)-1-phenyl-... (Compound 7): Exhibited potent activity against drug-resistant Staphylococcus epidermidis (MIC similar to oxacillin) . The target compound’s chloro substituent may reduce polarity, enhancing membrane penetration but requires empirical validation.
- Thienopyridine Derivatives (): Broad-spectrum activity against Gram-positive and Gram-negative bacteria suggests that electron-deficient substituents (e.g., chloro) synergize with the heterocyclic core .
Antileishmanial Activity:
- 4-Anilino-1H-pyrazolo[...] Esters (): Demonstrated IC50 values as low as 0.12 µM against Leishmania amazonensis. The 3'-diethylaminomethyl substitution significantly enhanced potency, highlighting the role of steric and hydrophobic parameters (log P = 3.5–4.0) .
Enzyme Inhibition:
- SQ20006 (): A 1-ethyl-4-hydrazino derivative acts as a phosphodiesterase inhibitor, suggesting that hydrazino groups at R4 are critical for enzyme interaction. The target compound’s chloro group may lack this specificity .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Compound | log P (Predicted) | Solubility | Key Structural Influence |
|---|---|---|---|
| 4-Chloro-1-methyl-...-carboxylic acid | ~2.1 (estimated) | High (ionizable COOH) | Chloro (electron-withdrawing), methyl (small) |
| Ethyl 4-(phenylamino)-1-phenyl-... | ~3.8 | Low (ester group) | Phenylamino (hydrophobic) |
| 4-Amino-1-(2-chloro-2-phenylethyl)-... | ~2.5 | Moderate | Amino (polar), chloro-alkyl chain |
Biological Activity
4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H12ClN3O2
- Molecular Weight : 253.68 g/mol
- CAS Number : 175201-94-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antiviral Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds can inhibit viral replication. For instance, studies have demonstrated that certain analogs exhibit significant antiviral effects against viruses such as the hepatitis A virus (HAV) and herpes simplex virus (HSV) .
- Anticancer Properties : Compounds in this class have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, one study reported IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating strong inhibitory effects on cancer cell proliferation .
Biological Activities
The following table summarizes key biological activities associated with this compound and its derivatives:
Case Studies
-
Antiviral Efficacy Against HSV :
In a study evaluating the antiviral activity of several pyrazolo[3,4-b]pyridine derivatives, it was found that the compound demonstrated a high level of efficacy against HSV-1 in vitro. The selective index indicated a promising therapeutic window for further development as an antiviral agent . -
Inhibition of Cancer Cell Lines :
A series of experiments conducted on human tumor cell lines (HeLa and A375) showed that derivatives of this compound significantly inhibited cell proliferation. The study highlighted the potential application of these compounds in cancer therapy, particularly targeting CDK pathways .
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and how can intermediates be characterized?
The compound can be synthesized via hydrolysis of its ethyl ester derivative using LiOH in a 4:1 dioxane/water mixture, achieving a 94% yield. Key intermediates like ethyl 4-chloro-1-methyl-pyrazolo[3,4-b]pyridine-5-carboxylate are critical precursors, characterized via NMR, IR, and UV spectroscopy to confirm structural integrity . Alternative routes involve condensation of aromatic aldehydes with cyanoacetates, followed by chlorination and methylation steps .
Q. How can structural modifications at the pyrazolo[3,4-b]pyridine core enhance pharmacological activity?
Substitutions at the 4-position (e.g., chlorine) and 5-carboxylic acid group are pivotal. For instance, introducing electron-withdrawing groups (e.g., cyano) at the 5-position improves binding affinity to biological targets like kinases. Methylation at the 1-position enhances metabolic stability, as seen in derivatives with anti-leishmanial activity .
Q. What analytical techniques are essential for validating the purity and structure of this compound?
Use NMR (400 MHz, DMSO-d6) to confirm proton environments, IR spectroscopy (e.g., 1717 cm for carboxylic acid C=O stretch), and UV-Vis (λ 258–342 nm) for electronic transitions. Mass spectrometry (MS) and HPLC are critical for purity assessment .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives targeting specific enzymes (e.g., GSK-3 or AChE)?
SAR analysis of 4-anilino-pyrazolo[3,4-b]pyridine-5-carboxylic esters revealed that 3'-diethylaminomethyl substitutions enhance antileishmanial activity (IC = 0.12–0.39 µM). For kinase inhibition (e.g., GSK-3), esterification at the 5-carboxylic acid with bulky groups improves potency. Computational docking (e.g., AutoDock) can predict binding modes to ATP pockets .
Q. What methodologies resolve contradictions in biological activity data across different cell lines or assays?
Discrepancies may arise from variations in cell permeability or off-target effects. Validate using orthogonal assays (e.g., enzymatic vs. cellular assays) and adjust log P values via substituent modifications. For example, hydrophobic derivatives (log P > 3) show better membrane penetration in cancer cell lines but may reduce solubility .
Q. How can QSAR models optimize physicochemical properties for enhanced bioavailability?
QSAR studies using parameters like log P (hydrophobicity) and Sterimol steric descriptors (L, B2) correlate with antileishmanial activity. For instance, derivatives with log P ≈ 2.5–3.5 and moderate steric bulk (B2 < 4.5 Å) balance solubility and target binding. AM1 semi-empirical methods can predict low-energy conformers for activity optimization .
Q. What strategies mitigate challenges in synthesizing regioselective pyrazolo[3,4-b]pyridine derivatives?
Regioselectivity issues during cyclization can be addressed using directing groups (e.g., methyl at 1-position) or microwave-assisted synthesis to favor kinetic control. For Mannich-type reactions, pH control (7.5–8.5) and temperature (60–80°C) minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
